molecular formula C8H9N3 B8797162 1,6-Dimethyl-1H-benzo[d][1,2,3]triazole

1,6-Dimethyl-1H-benzo[d][1,2,3]triazole

Cat. No. B8797162
M. Wt: 147.18 g/mol
InChI Key: SAHZISVGIIHVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05073574

Procedure details

6-Methylbenzotriazole is reacted with methyl iodide, yielding the title compound (in addition to the isomeric 2-methyl-2H and 3-methyl-3H compounds). The title compound is obtained in pure form by chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[N:9]=[N:8][NH:7][C:6]=2[CH:10]=1.[CH3:11]I>>[CH3:11][N:7]1[C:6]2[CH:10]=[C:2]([CH3:1])[CH:3]=[CH:4][C:5]=2[N:9]=[N:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC2=C(NN=N2)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1N=NC2=C1C=C(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.